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Abstract

Dimethiodal, also known by its IUPAC name diiodomethanesulfonic acid, is an organosulfur
compound with the molecular formula CHz21203S. While its existence is documented in chemical
databases, a comprehensive body of experimental data regarding its chemical and physical
properties remains elusive in publicly accessible literature. This technical guide consolidates
the available computed data for Dimethiodal, presents its molecular structure, and proposes a
theoretical framework for its synthesis and expected spectroscopic characteristics. The
information herein is intended to serve as a foundational resource for researchers and
professionals in the fields of chemistry and drug development who may have an interest in this
unique halogenated sulfonic acid.

Chemical Identity and Structure

Dimethiodal is characterized by a methane backbone substituted with two iodine atoms and a
sulfonic acid group. The presence of the strongly electron-withdrawing sulfonic acid group and
the two bulky iodine atoms is expected to significantly influence its chemical reactivity and
physical properties.

Table 1: Chemical Identifiers for Dimethiodal
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Identifier Value

IUPAC Name diiodomethanesulfonic acid

Synonym Dimethiodal

CAS Number 76-07-3

Molecular Formula CH:zI203S

Canonical SMILES C(S(=0)(=0)0)(NI

InChl Key RVIRCOIWERMNCC-UHFFFAOYSA-N

Molecular Structure Diagram

Caption: 2D representation of the Dimethiodal (diiodomethanesulfonic acid) molecule.

Physicochemical Properties

Experimental data for the physicochemical properties of Dimethiodal, such as melting point,
boiling point, and solubility, are not readily available in the reviewed literature. The data
presented below are computed properties sourced from the PubChem database and should be
considered as estimates.[1]

Table 2: Computed Physicochemical Properties of Dimethiodal
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Property Value Source
Molecular Weight 347.90 g/mol PubChem
Exact Mass 347.78141 Da PubChem
XLogP3-AA (logP) 0.7 PubChem
Hydrogen Bond Donor Count 1 PubChem
Hydrogen Bond Acceptor

Count 3 PubChem
Rotatable Bond Count 1 PubChem
Topological Polar Surface Area  62.8 A2 PubChem
Heavy Atom Count 7 PubChem
Formal Charge 0 PubChem
Complexity 130 PubChem

Proposed Synthesis Pathway

While a specific, experimentally validated synthesis protocol for Dimethiodal has not been
identified in the literature, a plausible synthetic route can be proposed based on established
methodologies for the halogenation of sulfonic acids. A potential approach involves the direct
iodination of methanesulfonic acid under conditions that promote the substitution of the alpha-
hydrogens.

Hypothetical Experimental Protocol:

e Reaction Setup: To a solution of methanesulfonic acid in a suitable solvent (e.g., a strong
acid like sulfuric acid to facilitate enolization), an iodinating agent such as N-iodosuccinimide
(NIS) or iodine in the presence of an oxidizing agent would be added portion-wise.

» Reaction Conditions: The reaction would likely require elevated temperatures and an inert
atmosphere to prevent side reactions. The progress of the reaction could be monitored by
techniques such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR)
spectroscopy on aliquots of the reaction mixture.
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e Work-up and Purification: Upon completion, the reaction mixture would be cooled and
guenched, for example, by pouring it onto ice. The product could then be extracted with an
appropriate organic solvent. Purification of the crude product might be achieved through
recrystallization or column chromatography.

It is important to note that this is a theoretical protocol and would require significant
optimization and experimental validation.

Proposed Synthesis Workflow Diagram
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Caption: A proposed workflow for the synthesis of Dimethiodal.

Predicted Spectroscopic Data

Although experimental spectroscopic data for Dimethiodal is not available, its structure allows
for the prediction of its expected spectral characteristics.

e 1H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to
show a single singlet for the methine proton (CH). The chemical shift of this proton would
likely be significantly downfield due to the deshielding effects of the two iodine atoms and the
sulfonic acid group.

e 13C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon-13 NMR spectrum is
predicted to exhibit a single resonance for the methine carbon. Similar to the proton
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spectrum, this carbon signal would be shifted downfield due to the electronegative
substituents.

» IR (Infrared) Spectroscopy: The IR spectrum would be expected to show characteristic
absorption bands for the O-H stretch of the sulfonic acid group (a broad peak), the S=0
stretches (strong absorptions), and the C-S stretch.

e Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak
corresponding to the molecular weight of Dimethiodal. The isotopic pattern of this peak
would be characteristic of a molecule containing two iodine atoms. Fragmentation patterns
would likely involve the loss of iodine atoms and the sulfonic acid group.

Conclusion

Dimethiodal (diiodomethanesulfonic acid) is a chemical entity for which there is a significant
gap in the publicly available experimental data. This guide provides a summary of the known
computed properties and its chemical structure. Furthermore, a theoretical synthesis pathway
and predicted spectroscopic data have been presented to aid researchers who may be
interested in the future synthesis and characterization of this compound. Further experimental
investigation is required to fully elucidate the chemical and physical properties of Dimethiodal.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 6/6 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12799990?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12799990?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

